5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C9H8Br2N2. This compound is characterized by the presence of two bromine atoms at positions 5 and 7, and two methyl groups at positions 2 and 3 on the pyrrolo[2,3-c]pyridine ring system . It is a derivative of pyrrolo[2,3-c]pyridine, which is a fused bicyclic structure containing both pyrrole and pyridine rings.
Preparation Methods
The synthesis of 5,7-dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine can be achieved through various synthetic routes. One common method involves the bromination of 2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures. Industrial production methods may involve similar bromination reactions but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 5 and 7 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atoms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common reagents used in these reactions include N-bromosuccinimide (NBS), sodium hydride (NaH), and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms and the pyrrolo[2,3-c]pyridine ring system play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of specific biological processes .
Comparison with Similar Compounds
5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine can be compared with other similar compounds such as:
5,7-Dichloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine: Similar structure but with chlorine atoms instead of bromine.
2,6-Dibromo-3-nitropyridine: Another brominated pyridine derivative with different substitution patterns.
2-Bromo-2-butene: A simpler brominated compound used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and methyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5,7-dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2N2/c1-4-5(2)12-8-6(4)3-7(10)13-9(8)11/h3,12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCDNODUINREGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(N=C(C=C12)Br)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704690 |
Source
|
Record name | 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201824-91-0 |
Source
|
Record name | 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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